Cas no 923-16-0 (D-Alanyl-D-Alanine)

D-Alanyl-D-Alanine structure
D-Alanyl-D-Alanine structure
Produktname:D-Alanyl-D-Alanine
CAS-Nr.:923-16-0
MF:C6H12N2O3
MW:160.171081542969
MDL:MFCD00066038
CID:40234
PubChem ID:5460362

D-Alanyl-D-Alanine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-2-((R)-2-Aminopropanamido)propanoic acid
    • D-Ala-D-Ala
    • D-ALANYL-D-ALANINE
    • H-D-Ala-D-Ala-OH
    • D-Ala-D-Ala-OH
    • D-Alanine, N-D-alanyl- (ZCI)
    • D
    • D-Alanyl-D-alanine (ACI)
    • Alanine, N-D-alanyl-, D- (8CI)
    • N-[D-Alaninyl]-D-alanine
    • Ala-Ala
    • (D-Ala)2
    • BDBM50022571
    • AT31735
    • SCHEMBL476353
    • (2R)-2-[(2R)-2-aminopropanamido]propanoic acid
    • Epitope ID:141113
    • UNII-1BVK9QMW8G
    • A844195
    • Dialanine, D,D-
    • (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
    • DTXSID601016947
    • Q27101980
    • D-Alanine, D-alanyl-
    • C00993
    • 2-[(2-ammoniopropanoyl)amino]propanoate
    • CHEMBL299420
    • MFCD00066038
    • 1BVK9QMW8G
    • CHEBI:16576
    • 923-16-0
    • HY-W015450
    • Z829938994
    • 2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
    • CS-W016166
    • AS-57348
    • EN300-176520
    • AKOS016843636
    • DEFJQIDDEAULHB-QWWZWVQMSA-N
    • D-Alanyl-D-Alanine
    • MDL: MFCD00066038
    • Inchi: 1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
    • InChI-Schlüssel: DEFJQIDDEAULHB-QWWZWVQMSA-N
    • Lächelt: [C@@H](C)(C(=O)O)NC(=O)[C@H](N)C

Berechnete Eigenschaften

  • Genaue Masse: 160.084792g/mol
  • Oberflächenladung: 0
  • XLogP3: -3.3
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 3
  • Monoisotopenmasse: 160.084792g/mol
  • Monoisotopenmasse: 160.084792g/mol
  • Topologische Polaroberfläche: 92.4Ų
  • Schwere Atomanzahl: 11
  • Komplexität: 169
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Farbe/Form: Weißes bis cremeweißes Pulver
  • Dichte: 1.2080
  • Schmelzpunkt: 286 - 288 ºC
  • Siedepunkt: 402.6 °C at 760 mmHg
  • Flammpunkt: 197.3 °C
  • PSA: 92.42000
  • LogP: 0.01410

D-Alanyl-D-Alanine Sicherheitsinformationen

  • WGK Deutschland:3
  • Lagerzustand:−20°C

D-Alanyl-D-Alanine Zolldaten

  • HS-CODE:2924199090
  • Zolldaten:

    China Zollkodex:

    2924199090

    Übersicht:

    Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

    Zusammenfassung:

    292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

D-Alanyl-D-Alanine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-176520-1.0g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
1.0g
$1119.0 2023-07-10
Enamine
EN300-176520-10.0g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
10.0g
$4814.0 2023-07-10
eNovation Chemicals LLC
Y0988436-5g
(R)-2-((R)-2-Aminopropanamido)propanoic acid
923-16-0 95%
5g
$620 2024-08-02
Enamine
EN300-176520-0.05g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
0.05g
$131.0 2023-09-20
Enamine
EN300-176520-5.0g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
5.0g
$3248.0 2023-07-10
Key Organics Ltd
AS-57348-250MG
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 >97%
0.25g
£561.00 2023-06-14
eNovation Chemicals LLC
D102806-5g
D-Alanyl-D-alanine
923-16-0 95%
5g
$1540 2024-06-05
Enamine
EN300-176520-0.25g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
0.25g
$143.0 2023-09-20
Fluorochem
M02784-1g
D-Ala-D-Ala
923-16-0 95%
1g
£171.00 2022-02-28
Enamine
EN300-176520-5g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
5g
$452.0 2023-09-20

D-Alanyl-D-Alanine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Binding properties of antimicrobial agents to dipeptide terminal of lipid II using surface plasmon resonance
Kinouchi, Hiroki; Arimoto, Hirokazu; Nishiguchi, Kenzo; Oka, Masako; Maki, Hideki; et al, Analytical Biochemistry, 2014, 452, 67-75

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Structural Requirements for the Substrates of the H+/Peptide Cotransporter PEPT2 Determined by Three-Dimensional Quantitative Structure-Activity Relationship Analysis
Biegel, Annegret; Gebauer, Sabine; Brandsch, Matthias; Neubert, Klaus; Thondorf, Iris, Journal of Medicinal Chemistry, 2006, 49(14), 4286-4296

Synthetic Routes 3

Reaktionsbedingungen
Referenz
Separation of stereoisomers of polypeptides by chromatography
, Japan, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 d, pH 2.5, 120 °C
Referenz
Method for preparing chiral amino acid dipeptides by controlling reaction time
, China, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 °C
Referenz
Epimerization of cyclic alanyl-alanine in basic solutions
Munegumi, Toratane; Fujimoto, Takeshi; Michiotakada; Nozominagashima, Oriental Journal of Chemistry, 2014, 30(1), 23-30

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
Referenz
Solid-phase synthesis of fluorescent analogues of Park's nucleotide, lipid I and lipid II
Katsuyama, Akira ; Yakushiji, Fumika; Ichikawa, Satoshi, Tetrahedron Letters, 2021, 73,

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Chromophoric peptides, an agent containing them and their use for detection of DD-carboxypeptidases
, Federal Republic of Germany, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: D-Alanine:D-alanine ligase (A)
Referenz
The biological properties and potential interacting proteins of D-alanyl-D-alanine ligase A from Mycobacterium tuberculosis
Yang, Shufeng; Xu, Yuefei; Wang, Yan; Ren, Feng; Li, Sheng; et al, Molecules, 2018, 23(2),

Synthetic Routes 9

Reaktionsbedingungen
1.1 60 s, < 1.0E-4 Pa, 290 K
Referenz
Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space Objects
Izumi, Yudai; Nakagawa, Kazumichi, Origins of Life and Evolution of Biospheres, 2011, 41(4), 385-395

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Alkylation of imidazolidinone dipeptide derivatives: preparation of enantiomerically pure di- and tripeptides by 'chirality transfer' via a pivalaldehyde N,N-acetal center
Polt, Robin; Seebach, Dieter, Helvetica Chimica Acta, 1987, 70(7), 1930-6

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis
Proj, Matic; Hrast, Martina; Bajc, Gregor; Frlan, Rok; Meden, Anze; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 387-397

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Potassium chloride ,  Magnesium chloride ,  Ammonium chloride Solvents: Water ;  0.16 - 16 h, pH 7 - 9, 30 - 70 °C
1.2 Reagents: D-Alanine
Referenz
Engineering an ATP-dependent D-Ala:D-Ala ligase for synthesizing amino acid amides from amino acids
Miki, Yuta; Okazaki, Seiji; Asano, Yasuhisa, Journal of Industrial Microbiology & Biotechnology, 2017, 44(4-5), 667-675

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Dimethylformamide
1.2 Reagents: 1-Hydroxybenzotriazole ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: 4-Methylmorpholine ;  1 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide
1.4 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water
Referenz
Three-Dimensional Quantitative Structure-Activity Relationship Analyses of β-Lactam Antibiotics and Tripeptides as Substrates of the Mammalian H+/Peptide Cotransporter PEPT1
Biegel, Annegret; Gebauer, Sabine; Hartrodt, Bianka; Brandsch, Matthias; Neubert, Klaus; et al, Journal of Medicinal Chemistry, 2005, 48(13), 4410-4419

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
Stereoselective alkylation of glycine units in dipeptide derivatives. "Chirality transfer" via a pivalaldehyde N,N-acetal center
Polt, Robin; Seebach, Dieter, Journal of the American Chemical Society, 1989, 111(7), 2622-32

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: 5′-ATP ,  Sulfuric acid magnesium salt (1:1) Catalysts: Synthetase, D-alanylalanine (Escherichia coli strain K-12 gene ddlB) ;  7 h, 37 °C
Referenz
D-amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity
Sato, Masaru; Kirimura, Kohtaro; Kino, Kuniki, Journal of Bioscience and Bioengineering, 2005, 99(6), 623-628

Synthetic Routes 16

Reaktionsbedingungen
Referenz
Antibacterial peptides
, World Intellectual Property Organization, , ,

D-Alanyl-D-Alanine Raw materials

D-Alanyl-D-Alanine Preparation Products

D-Alanyl-D-Alanine Verwandte Literatur

  • 1. Infrared spectroscopic studies of vancomycin and its interactions with N-acetyl-D-Ala-D-Ala and N,N′-diacetyl-L-Lys-D-Ala-D-Ala
    Colin J. Salter,Robert C. Mitchell,Alex F. Drake J. Chem. Soc. Perkin Trans. 2 1995 2203
  • 2. Functional evolution of the serine β-lactamase active site
  • 3. Structural features that affect the binding of teicoplanin, ristocetin A, and their derivatives to the bacterial cell-wall model N-acetyl-D-alanyl-D-alanine
    Jennifer C. J. Barna,Dudley H. Williams,Michael P. Williamson J. Chem. Soc. Chem. Commun. 1985 254
  • 4. The synthesis and binding of N-terminal derivatives of vancomycin to a bacterial cell wall analogue
    Thomas F. Gale,Jochen G?rlitzer,Simon W. O’Brien,Dudley H. Williams J. Chem. Soc. Perkin Trans. 1 1999 2267
  • 5. Synthesis of extended bacterial cell-wall precursor analogues for ligand binding studies with glycopeptide antibiotics
    Thomas Staroske,Jochen G?rlitzer,Richard M. H. Entress,Matthew A. Cooper,Dudley H. Williams J. Chem. Soc. Perkin Trans. 1 1999 1105
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:923-16-0)D-Alanyl-D-Alanine
A844195
Reinheit:99%/99%
Menge:1g/5g
Preis ($):159.0/562.0